GPR120 agonist 4x
Übersicht
Beschreibung
GPR120 agonist 4x is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
GPR120 and Metabolic Diseases
GPR120 agonists, including 4x, have shown promise as potential treatments for metabolic diseases such as obesity, type 2 diabetes mellitus, and cardiovascular disease. They exert beneficial effects on metabolic health through various mechanisms, including regulating adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis (Cornall, Mathai, Hryciw, & McAinch, 2014).
GPR120 Agonist Discovery and Development
Several studies have focused on the discovery and development of GPR120 agonists. For instance, the identification of GPR120-selective agonists derived from PPARgamma agonists has provided a foundation for new therapeutic agents (Suzuki et al., 2008). The discovery of potent and selective GPR120 agonists, including 4x, has further advanced the field. These agonists have shown promise in improving glucose tolerance and insulin sensitivity in animal models (Zhang et al., 2017).
Therapeutic Applications in Diabetes
GPR120 agonists are being explored for their therapeutic potential in type 2 diabetes mellitus (T2DM). They act by enhancing insulin sensitivity, exerting anti-inflammatory effects, and improving glucose homeostasis. The development of GPR120 agonists as antidiabetic drugs is an area of active research (Carullo et al., 2021).
Novel Agonists and Therapeutic Potential
Research has led to the discovery of novel GPR120 agonists, such as spirocyclic agonists, which have shown efficacy in improving insulin resistance and other metabolic parameters in diet-induced obese (DIO) mice (Cox et al., 2017). Additionally, GPR120-selective agonists have demonstrated potential in reducing chronic inflammation and improving insulin resistance (Oh et al., 2014).
GPR120 Agonism and Drug Discovery
The field of GPR120 agonism is growing, with patents and research focusing on the discovery of new chemotypes and their application in treating various diseases, including metabolic disorders and inflammation (Formicola et al., 2015). This highlights the growing interest in GPR120 as a drug target and its potential in various therapeutic areas.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHZRYVUSVFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.